(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
(3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where its specific functional groups play a crucial role.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spiro structure and functional groups can contribute to the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. The chloro and dihydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-7’-bromo-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
- (3aR,6aS)-7’-fluoro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
Uniqueness
The uniqueness of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its specific functional groups and spiro structure. The presence of the chloro group, in particular, can significantly influence its reactivity and interactions compared to its bromo and fluoro analogs.
Properties
Molecular Formula |
C24H24ClN3O6 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H24ClN3O6/c1-34-9-3-8-28-21(31)18-15(10-12-6-7-16(29)17(30)11-12)27-24(19(18)22(28)32)13-4-2-5-14(25)20(13)26-23(24)33/h2,4-7,11,15,18-19,27,29-30H,3,8-10H2,1H3,(H,26,33)/t15?,18-,19+,24?/m1/s1 |
InChI Key |
PYERTANNXKMVBR-YIYNWQHESA-N |
Isomeric SMILES |
COCCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C(=CC=C4)Cl)NC3=O)NC2CC5=CC(=C(C=C5)O)O |
Canonical SMILES |
COCCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C(=CC=C4)Cl)NC3=O)CC5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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